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Abstract
This technical guide provides an in-depth analysis of the target specificity of Ep300/CREBBP-
IN-2, a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 and

CREBBP. We present a comprehensive overview of its biochemical and cellular activity,

detailed experimental protocols for key assays, and an exploration of the signaling pathways

modulated by this compound. This document is intended to serve as a critical resource for

researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into

the therapeutic potential of targeting EP300 and CREBBP.

Introduction
The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are closely

related transcriptional co-activators that play a crucial role in regulating gene expression

through their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone tails and

other proteins, they influence chromatin structure and the recruitment of transcriptional

machinery. Dysregulation of EP300 and CREBBP function has been implicated in the

pathogenesis of various diseases, particularly cancer, making them attractive targets for

therapeutic intervention.

Ep300/CREBBP-IN-2 has emerged as a valuable chemical probe for studying the biological

roles of these acetyltransferases. Understanding its target specificity is paramount for
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interpreting experimental results and predicting its therapeutic window and potential off-target

effects. This guide synthesizes the available data on the selectivity and mechanism of action of

Ep300/CREBBP-IN-2.

Biochemical Profile and Target Specificity
Ep300/CREBBP-IN-2 is a potent inhibitor of the HAT activity of both EP300 and CREBBP. The

inhibitory activity is typically assessed through biochemical assays that measure the transfer of

acetyl groups from a donor molecule (acetyl-CoA) to a histone peptide substrate.

Table 1: In Vitro Inhibitory Activity of Ep300/CREBBP-IN-
2

Target IC50 (nM) Assay Type Reference

EP300 52 TR-FRET [1]

CREBBP 148 TR-FRET [1]

Note: IC50 values can vary depending on assay conditions, such as substrate and acetyl-CoA

concentrations.

A critical aspect of a chemical probe's utility is its selectivity. While comprehensive selectivity

screening data for Ep300/CREBBP-IN-2 against a broad panel of kinases and other epigenetic

targets is not readily available in the public domain, the significant homology within the HAT

domains of EP300 and CREBBP suggests that achieving high selectivity between these two

paralogs is challenging for active site inhibitors. However, studies with similar dual inhibitors

have shown selectivity against other bromodomain-containing proteins, a common feature in

epigenetic regulators. For instance, some CREBBP/EP300 bromodomain inhibitors have

demonstrated good selectivity over the BET family of bromodomains.[2]

Cellular Activity and Mechanistic Insights
In a cellular context, Ep300/CREBBP-IN-2 effectively inhibits the acetylation of histone and

non-histone proteins, leading to downstream effects on gene expression and cellular

phenotypes.
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Table 2: Cellular Activity of EP300/CREBBP Inhibitors
Cell Line Assay Type

Endpoint
Measured

Effect Reference

Various Cancer

Cell Lines
Western Blot

Histone H3

Lysine 27

Acetylation

(H3K27ac)

Decreased

Acetylation
[3][4]

Various Cancer

Cell Lines
Western Blot

Histone H3

Lysine 18

Acetylation

(H3K18ac)

Decreased

Acetylation
[3][4]

Leukemia and

Lymphoma Cells

Cell Viability

Assay
Proliferation

Inhibition of

Proliferation
[5]

Prostate Cancer

Cells

Gene Expression

Profiling (RNA-

seq)

MYC and GATA1

driven

transcription

Downregulation

of target genes
[5]

The inhibition of histone acetylation, particularly at H3K27, is a hallmark of EP300/CREBBP

inhibitor activity and serves as a key pharmacodynamic biomarker.[3][4] This reduction in a

critical activating histone mark leads to the repression of specific gene expression programs,

often those driven by oncogenic transcription factors like MYC and IRF4.[5][6]

Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of

inhibitor activity. Below are representative protocols for key biochemical and cellular assays.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for HAT Activity
This assay quantitatively measures the enzymatic activity of EP300 or CREBBP by detecting

the acetylation of a biotinylated histone peptide.

Materials:
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Recombinant human EP300 or CREBBP (catalytic domain)

Biotinylated histone H3 peptide substrate

Acetyl-Coenzyme A (Acetyl-CoA)

TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01%

Tween-20)

Europium-labeled anti-acetylated lysine antibody (Donor)

Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor)

384-well low-volume microplates

TR-FRET plate reader

Procedure:

Prepare serial dilutions of Ep300/CREBBP-IN-2 in DMSO and then dilute in TR-FRET buffer.

In a 384-well plate, add the inhibitor solution.

Add a solution of the histone H3 peptide and the EP300/CREBBP enzyme to each well.

Initiate the enzymatic reaction by adding Acetyl-CoA.

Incubate the plate at 30°C for 1-2 hours.

Stop the reaction by adding a detection mix containing the Europium-labeled antibody and

the streptavidin-conjugated acceptor.

Incubate at room temperature for 1 hour to allow for antibody binding.

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the

donor and acceptor wavelengths.

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to

determine the IC50 value.
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Caption: Workflow for a TR-FRET based HAT activity assay.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in

a cellular environment. The principle is that ligand binding stabilizes the target protein, leading

to a higher melting temperature.

Materials:

Cultured cells of interest

Ep300/CREBBP-IN-2

Cell lysis buffer (e.g., PBS with protease inhibitors)

PCR tubes or 96-well PCR plates

Thermal cycler
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Centrifuge

SDS-PAGE and Western blotting reagents

Antibody specific for EP300 or CREBBP

Procedure:

Treat cultured cells with either vehicle (DMSO) or Ep300/CREBBP-IN-2 for a specified time.

Harvest and wash the cells, then resuspend in lysis buffer.

Aliquot the cell lysate into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler, followed by cooling to room temperature for 3 minutes.

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20

minutes.

Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble EP300 or CREBBP in each sample by Western blotting.

Quantify the band intensities and plot the percentage of soluble protein as a function of

temperature to generate a melting curve. A shift in the melting curve in the presence of the

inhibitor indicates target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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